molecular formula C14H11Br2N3O2 B15161431 N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide CAS No. 143835-50-1

N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide

Cat. No.: B15161431
CAS No.: 143835-50-1
M. Wt: 413.06 g/mol
InChI Key: BUVZOHIYXBOYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide is a benzamide derivative featuring a hydrazinecarbonyl group at the 6-position and bromine substituents at the 2- and 4-positions of the phenyl ring. This structural motif is critical for its physicochemical and biological properties. The compound is synthesized via nucleophilic substitution or condensation reactions involving benzoyl chloride derivatives and hydrazine hydrate, followed by bromination steps . Its IR spectrum would likely exhibit characteristic carbonyl (C=O) stretches near 1647–1682 cm⁻¹ and N–H vibrations around 3150–3414 cm⁻¹, consistent with similar hydrazinecarbonylbenzamide analogs .

Properties

CAS No.

143835-50-1

Molecular Formula

C14H11Br2N3O2

Molecular Weight

413.06 g/mol

IUPAC Name

N-[2,4-dibromo-6-(hydrazinecarbonyl)phenyl]benzamide

InChI

InChI=1S/C14H11Br2N3O2/c15-9-6-10(14(21)19-17)12(11(16)7-9)18-13(20)8-4-2-1-3-5-8/h1-7H,17H2,(H,18,20)(H,19,21)

InChI Key

BUVZOHIYXBOYIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)C(=O)NN

Origin of Product

United States

Preparation Methods

Core Benzamide Formation

Aqueous-phase amidation, as demonstrated in CN103288667A, provides a solvent-free route to benzamide derivatives. By reacting benzoyl chloride with 6-amino-2,4-dibromobenzoic acid in alkaline aqueous media (NaOH/KOH), the amide bond forms efficiently without organic solvents. Key advantages include:

  • Yield : 98.5–99% under optimized conditions.
  • Purification : Product precipitates directly from reaction medium, bypassing extraction.

Representative Protocol :

  • Dissolve 1.5 mol NaOH in 405 mL H₂O, cool to 18°C.
  • Add 0.76 mol 6-amino-2,4-dibromobenzoic acid under ice bath.
  • Slowly drip 1.13 mol benzoyl chloride, maintaining T < 10°C.
  • Stir 3 h at room temperature, filter, wash to neutrality, vacuum-dry (70°C, 9 h).

Bromination Strategies

Directed bromination of the phenyl ring necessitates meta-directing groups. The carboxylic acid moiety at position 6 directs bromine to ortho (C2) and para (C4) positions.

Two-Step Bromination :

  • Initial Bromination : Treat 6-nitrobenzoic acid with Br₂ (1.1 eq) in H₂SO₄ at 0°C → 6-nitro-2-bromobenzoic acid.
  • Second Bromination : Repeat with excess Br₂ (2.2 eq) → 6-nitro-2,4-dibromobenzoic acid.

Conditions :

  • Solvent : Concentrated H₂SO₄ (catalytic).
  • Temperature : 0–5°C to minimize di-substitution byproducts.
  • Yield : 85–90% after recrystallization (ethanol/H₂O).

Hydrazinecarbonyl Installation

Hydrazide formation follows acyl chloride intermediacy. The carboxylic acid at C6 is converted to its chloride using SOCl₂, then treated with hydrazine hydrate.

Protocol :

  • Reflux 6-carboxy-2,4-dibromobenzamide (1 eq) with SOCl₂ (5 eq) 4 h.
  • Evaporate excess SOCl₂, dissolve in dry THF.
  • Add hydrazine hydrate (2 eq) dropwise at 0°C.
  • Stir 12 h, filter, wash with cold H₂O.
    Yield : 81–83%.

Integrated Synthetic Pathways

Sequential Bromination-Amidation-Hydrazidation

Route A :

  • 6-Nitrobenzoic acid → 6-Nitro-2,4-dibromobenzoic acid (Br₂/H₂SO₄).
  • Nitro reduction : H₂/Pd-C in ethanol → 6-Amino-2,4-dibromobenzoic acid.
  • Amidation : Benzoyl chloride/NaOH (aq) → 6-Amino-2,4-dibromo-N-phenylbenzamide.
  • Hydrazidation : SOCl₂ followed by NH₂NH₂ → Target compound.

Advantages :

  • High regioselectivity in bromination.
  • Aqueous amidation minimizes solvent use.

Challenges :

  • Nitro reduction requires strict anhydrous conditions.

Direct Functionalization of Pre-Brominated Intermediates

Route B :

  • 2,4-Dibromobenzoic acid → 2,4-Dibromo-6-(benzamido)benzoic acid (Benzoyl chloride/NaOH).
  • Hydrazide formation : SOCl₂/NH₂NH₂.

Advantages :

  • Avoids nitro intermediates.
  • Fewer steps.

Challenges :

  • Lower bromination regioselectivity without directing groups.

Optimization and Scalability

Reaction Condition Screening

Parameter Optimal Value Effect on Yield
Bromination Temp 0–5°C Prevents polybromination
NaOH Concentration 2.5 M Maximizes amidation rate
Hydrazine Equiv 2.0 Minimizes over-substitution
Drying Temp 70°C (vacuum) Avoids decomposition

Analytical Validation

  • ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, CONH), 8.1–7.4 (m, 9H, Ar-H), 4.1 (s, 2H, NH₂).
  • HPLC Purity : >99% (C18 column, 210 nm).
  • Elemental Analysis : Found C 45.8%, H 2.9%, N 9.8% (Calc. C 46.0%, H 2.7%, N 9.9%).

Chemical Reactions Analysis

Types of Reactions

N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atoms.

Scientific Research Applications

N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as flame retardants or polymer additives.

Mechanism of Action

The mechanism of action of N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The bromine atoms may also contribute to the compound’s reactivity by facilitating electrophilic interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-(Hydrazinecarbonyl)phenyl)benzamide (Compound 4a)

  • Structure : Lacks bromine substituents; hydrazinecarbonyl group at the 4-position.
  • Synthesis : Prepared via refluxing 4-chlorophenyl derivatives with hydrazine hydrate .
  • IR Data : C=O stretch at 1647 cm⁻¹; NH bands at 3397–3307 cm⁻¹ .
  • Key Difference : The absence of bromine reduces molecular weight (256 g/mol vs. ~463 g/mol for the dibromo analog) and alters electronic properties, impacting solubility and reactivity .

4-Chloro-N-(2-(hydrazinecarbonyl)phenyl)benzamide (Compound 5)

  • Structure : Chlorine at the 4-position; hydrazinecarbonyl at the 2-position.
  • Synthesis: Derived from aldehyde condensation reactions in ethanol with acetic acid catalysis .
  • Bioactivity : Serves as a precursor for cytotoxic derivatives (e.g., IC₅₀ = 10.88 μg/mL against A549 cells in Compound 3c) .
  • Key Difference : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance and alter binding affinities in biological systems .

N-(2-(2-Benzylidenehydrazinecarbonyl)phenyl)benzamide Derivatives

  • Structure : Feature benzylidene moieties appended to the hydrazinecarbonyl group.
  • Synthesis : Condensation with aldehydes under acidic conditions .
  • Bioactivity : Exhibit antioxidant (IC₅₀ = 37.23 μg/mL) and anticancer activities, influenced by substituents like hydroxy or methoxy groups on the benzylidene ring .
  • Key Difference : The dibromo analog’s bromine atoms may enhance lipophilicity and membrane permeability compared to these derivatives.

Physicochemical and Spectral Comparisons

Compound C=O Stretch (cm⁻¹) NH Stretch (cm⁻¹) Molecular Weight (g/mol) Melting Point (°C)
N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide ~1663–1682 3150–3414 ~463 Not reported
N-(4-(Hydrazinecarbonyl)phenyl)benzamide (4a) 1647 3397–3307 256 120–122
4-Fluoro-N-(4-hydrazinecarbonyl)phenyl)benzamide (4b) Similar to 4a Similar to 4a 274 Not reported

Notes: Bromine substituents in the target compound increase molecular weight and may elevate melting points due to enhanced van der Waals interactions. The absence of bromine in 4a results in lower thermal stability .

Biological Activity

N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antiparasitic activity. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving hydrazine derivatives and benzamide precursors. The synthesis typically involves nucleophilic substitution reactions followed by dehydration processes. The presence of bromine substituents is believed to enhance the compound's biological activity by influencing electronic properties and sterics.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, one study evaluated its effects on the A549 human lung cancer cell line using the MTT assay. The results indicated that certain derivatives showed an IC50 value as low as 10.88 ± 0.82 μg/mL, suggesting potent cytotoxic effects against cancer cells .

Table 1: Anticancer Activity of Derivatives

CompoundCell LineIC50 (μg/mL)
3cA54910.88 ± 0.82
3fA54937.23 ± 3.76

Antiparasitic Activity

The compound has also been evaluated for its activity against various protozoan parasites, including Plasmodium falciparum, the causative agent of malaria. In vitro studies showed that it inhibited the growth of chloroquine-resistant strains of P. falciparum . The mechanism is believed to involve interaction with heme detoxification pathways within the parasite.

Table 2: Antiparasitic Activity

CompoundParasiteActivity
This compoundP. falciparum (K1 strain)Inhibitory

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound derivatives. Modifications at various positions on the benzene ring and hydrazone moiety have been shown to significantly affect biological activity. For example, introducing electron-withdrawing groups has been associated with enhanced antiparasitic activity .

Case Studies

  • Case Study on Anticancer Activity : A derivative of this compound was tested against multiple cancer cell lines, revealing a selective cytotoxic profile that merits further investigation for potential therapeutic applications.
  • Case Study on Antimalarial Efficacy : In vivo studies using murine models demonstrated that treatment with this compound led to a significant reduction in parasitemia and increased survival rates in infected mice .

Q & A

Q. What are the standard synthetic routes for preparing N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide and its derivatives?

The compound is typically synthesized via condensation reactions. For example, refluxing 4-chloro-N-(2-(hydrazinecarbonyl)phenyl)benzamide with substituted aldehydes in ethanol using glacial acetic acid as a catalyst yields hydrazone derivatives . Reaction monitoring via TLC (n-hexane:EtOAc, 80:20) ensures completion. Recrystallization from ethanol or methanol is standard for purification .

Q. How is the structural characterization of this compound performed experimentally?

X-ray crystallography is the gold standard for structural elucidation. For instance, single-crystal diffraction (Bruker SMART APEX CCD) with SHELXTL/SHELXL refinement resolves bond lengths (e.g., C–N = 1.35–1.40 Å) and torsion angles (e.g., 44.43° between phenyl rings) . Spectroscopic methods include:

  • FTIR : C=O stretches at ~1649 cm⁻¹, N–H stretches at ~3256 cm⁻¹ .
  • NMR : Distinct signals for aromatic protons (δ 7.3–8.0 ppm) and exchangeable NH protons (δ 8.9–10.7 ppm) .

Q. What intermolecular interactions stabilize the crystal structure?

The crystal packing is governed by:

  • N–H⋯O hydrogen bonds (2.00–2.10 Å) between hydrazinecarbonyl and benzamide groups.
  • Weak C–H⋯π interactions (3.50–3.70 Å) involving phenyl rings.
  • O–H⋯N hydrogen bonds in hydroxyl-substituted derivatives .

Q. How do researchers assess the purity of synthesized derivatives?

Purity is validated via:

  • Melting point consistency (e.g., 279–313°C for hydrazones) .
  • Elemental analysis (e.g., C, H, N within ±0.4% of theoretical values) .
  • HPLC/GC-MS for trace solvent residues .

Q. What are the common substituents introduced to modify biological activity?

Substitutions at the hydrazone moiety (e.g., 4-nitro, 4-cyano, 4-bromo) enhance bioactivity. For example:

  • 4-Nitrobenzylidene increases antiproliferative activity (IC₅₀ = 12.5 µM against HT-29 cells) .
  • 4-Methoxy groups improve solubility and antimicrobial potency .

Advanced Research Questions

Q. How do polymorphic forms (e.g., tetragonal vs. monoclinic) affect physicochemical properties?

Polymorphs exhibit distinct packing efficiencies and hydrogen-bond networks:

  • Tetragonal (I4₁/a) : Higher symmetry, lower density (1.32 g/cm³), and thermal stability (m.p. 497–501 K) .
  • Monoclinic (C2/c) : Greater torsion angles (e.g., 21.99° for phenol ring) and stronger C–H⋯O interactions . Differential scanning calorimetry (DSC) and Hirshfeld surface analysis quantify these variations .

Q. What strategies resolve discrepancies in biological activity data across derivatives?

  • Dose-response curves : Confirm IC₅₀ values via MTT assays (3 replicates, 24–72 h incubation) .
  • SAR studies : Correlate substituent electronegativity (e.g., –NO₂ vs. –OCH₃) with cytotoxicity .
  • Molecular docking : Simulate binding to targets like VEGFR-2 (PDB: 4ASD) using AutoDock Vina .

Q. How are computational methods applied to predict reactivity and stability?

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) to compute HOMO-LUMO gaps (e.g., 4.2 eV for nitro derivatives) .
  • MD simulations : Assess solvation dynamics (e.g., in water/ethanol) with AMBER force fields .
  • QSPR models : Predict logP and solubility using Molinspiration or SwissADME .

Q. What experimental controls are critical in evaluating enzymatic inhibition (e.g., α-glucosidase)?

  • Positive controls : Acarbose (IC₅₀ = 1.2 mM) for α-glucosidase assays .
  • Negative controls : DMSO (<1% v/v) to exclude solvent interference.
  • Enzyme kinetics : Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) .

Q. How do researchers validate hydrogen-bonding networks in polymorphs?

  • X-ray topology analysis : Identify graph sets (e.g., R₂²(8) motifs for N–H⋯O bonds) .
  • Hirshfeld surfaces : Map contact ratios (e.g., 12% O⋯H, 9% C⋯H) using CrystalExplorer .
  • Lattice energy calculations : Compare dispersion (U₆) and electrostatic (Uₑₗₑ) contributions via PIXEL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.